Cas no 1506058-92-9 (3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine)

3-(1-エチル-1H-イミダゾール-2-イル)-2,2-ジメチルプロパン-1-アミンは、イミダゾール骨格を有する有機化合物です。この化合物は、分子内にアミン基とイミダゾール環を併せ持つため、配位化学や触媒反応におけるリガンドとしての応用が期待されます。立体障害を生じる2,2-ジメチル基の存在により、選択的な反応性を示す可能性があります。また、1-エチル基が導入されていることで、脂溶性の調整や分子間相互作用の制御が可能です。医薬品中間体や機能性材料の合成前駆体としての利用が考えられる、多様な化学変換に対応可能な構造的特徴を備えています。

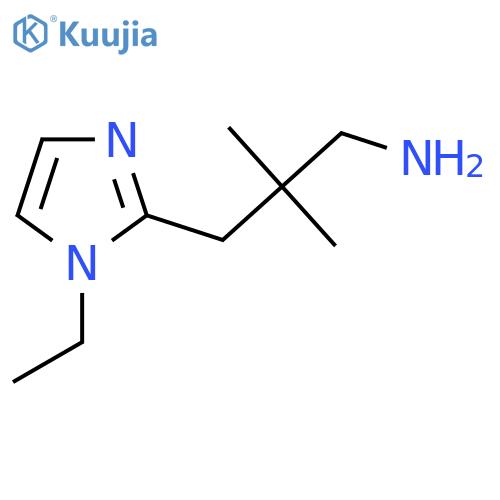

1506058-92-9 structure

商品名:3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine

3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine

- AKOS019590396

- 1506058-92-9

- EN300-1847564

-

- インチ: 1S/C10H19N3/c1-4-13-6-5-12-9(13)7-10(2,3)8-11/h5-6H,4,7-8,11H2,1-3H3

- InChIKey: KWDBNWDHXNWZNR-UHFFFAOYSA-N

- ほほえんだ: N1(C=CN=C1CC(C)(C)CN)CC

計算された属性

- せいみつぶんしりょう: 181.157897619g/mol

- どういたいしつりょう: 181.157897619g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 43.8Ų

3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1847564-0.1g |

3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |

1506058-92-9 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1847564-0.25g |

3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |

1506058-92-9 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1847564-0.05g |

3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |

1506058-92-9 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1847564-10.0g |

3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |

1506058-92-9 | 10g |

$5837.0 | 2023-05-27 | ||

| Enamine | EN300-1847564-1g |

3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |

1506058-92-9 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1847564-10g |

3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |

1506058-92-9 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1847564-2.5g |

3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |

1506058-92-9 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1847564-1.0g |

3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |

1506058-92-9 | 1g |

$1357.0 | 2023-05-27 | ||

| Enamine | EN300-1847564-5.0g |

3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |

1506058-92-9 | 5g |

$3935.0 | 2023-05-27 | ||

| Enamine | EN300-1847564-0.5g |

3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine |

1506058-92-9 | 0.5g |

$946.0 | 2023-09-19 |

3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

1506058-92-9 (3-(1-ethyl-1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine) 関連製品

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量